ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13288851
InChI: InChI=1S/C10H18O3/c1-4-12-9(11)8-5-6-13-10(2,3)7-8/h8H,4-7H2,1-3H3
SMILES: CCOC(=O)C1CCOC(C1)(C)C
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate

CAS No.:

Cat. No.: VC13288851

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate -

Specification

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name ethyl 2,2-dimethyloxane-4-carboxylate
Standard InChI InChI=1S/C10H18O3/c1-4-12-9(11)8-5-6-13-10(2,3)7-8/h8H,4-7H2,1-3H3
Standard InChI Key NDUWBCWTOZJADU-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCOC(C1)(C)C
Canonical SMILES CCOC(=O)C1CCOC(C1)(C)C

Introduction

Structural and Molecular Characteristics

Ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate features a tetrahydropyran ring system with two methyl groups at the 2-position and an ethyl ester moiety at the 4-position. Its IUPAC name, ethyl 2,2-dimethyloxane-4-carboxylate, reflects this substitution pattern. The molecular formula (C₁₀H₁₈O₃) corresponds to a molecular weight of 186.25 g/mol. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₀H₁₈O₃
Molecular Weight186.25 g/mol
SMILESCCOC(=O)C1CCOC(C1)(C)C
InChI KeyNDUWBCWTOZJADU-UHFFFAOYSA-N

The saturated pyran ring enhances stability compared to unsaturated analogs like ethyl 4H-pyran-4-one-2-carboxylate, which exhibits a planar structure with conjugated double bonds .

Synthesis Methodologies

Esterification of Carboxylic Acid Precursors

A direct synthesis route involves the acid-catalyzed esterification of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid with ethanol. This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, achieving moderate yields under reflux conditions.

Multi-Step Synthesis from Ethyl Bromide

A patented industrial-scale protocol (CN103242276A) outlines a five-step synthesis starting from ethyl bromide :

This method emphasizes cost-effectiveness and scalability, with mercury-free alternatives under exploration to address environmental concerns.

Physicochemical Properties

The compound’s saturated ring system imparts distinct physicochemical traits:

PropertyDescription
SolubilityMiscible with organic solvents (e.g., ethyl acetate, toluene); limited water solubility
Boiling PointEstimated 240–260°C (literature data pending)
StabilityStable under ambient conditions; resistant to hydrolysis due to steric hindrance from methyl groups

Comparative studies with unsaturated pyrans, such as ethyl 4H-pyran-4-one-2-carboxylate, reveal that saturation reduces reactivity toward electrophilic addition but enhances thermal stability .

Spectroscopic Characterization

While detailed spectral data for ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate remains sparse, analogous compounds provide insights:

  • ¹H NMR: Expected signals include a triplet for the ethyl ester (–CH₂CH₃, δ 1.2–1.4 ppm), a quartet for the ester carbonyl neighbor (–OCH₂, δ 4.1–4.3 ppm), and singlet(s) for the methyl groups (δ 1.0–1.2 ppm) .

  • ¹³C NMR: Key peaks include the ester carbonyl (δ 170–175 ppm), oxygenated ring carbons (δ 60–80 ppm), and methyl carbons (δ 20–25 ppm) .

  • X-ray Crystallography: Predicted to show a chair conformation for the tetrahydropyran ring, with ester and methyl groups in equatorial positions to minimize steric strain .

Applications in Organic Synthesis

Intermediate for Spirocyclic Compounds

The Darzens reaction step in the patented synthesis produces spiro[2.5]octane derivatives, which are valuable in designing kinase inhibitors and anti-inflammatory agents .

Medicinal Chemistry

Pyran derivatives are pivotal in drug discovery. For example, ethyl 5-[(4S)-2,2-dimethyltetrahydropyran-4-yl]-1H-indole-2-carboxylate, a structural analog, exhibits potential in oncology due to its indole-pyrrolidine scaffold .

Industrial Scalability

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
Ethyl 4H-pyran-4-one-2-carboxylate Unsaturated pyran ringHigher reactivity, lower thermal stability
5,5-Dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylate Spirocyclic frameworkEnhanced stereochemical complexity
Ethyl indole-2-carboxylate derivatives Indole-pyran hybridsBioactivity in oncology

Future Research Directions

  • Catalytic Innovations: Replace mercury-based catalysts in Kucherov reactions with Fe or enzyme-mediated systems .

  • Biological Screening: Evaluate antimicrobial and anticancer activity given the prevalence of pyran motifs in FDA-approved drugs.

  • Process Optimization: Develop continuous-flow systems to enhance oxidation step efficiency and reduce waste .

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